5-bromo-1-(3-methylbutyl)-1H-pyrazole
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Overview
Description
5-Bromo-1-(3-methylbutyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 5 and a 3-methylbutyl group at position 1 makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-methylbutyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 3-methylbutyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom using 3-methylbutyl halide in the presence of a base such as potassium carbonate.
Bromination: The final step is the bromination of the pyrazole ring at position 5 using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methylbutyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.
Major Products
Substitution: Formation of 5-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of de-brominated pyrazoles.
Coupling: Formation of biaryl or alkyl-aryl pyrazoles.
Scientific Research Applications
5-Bromo-1-(3-methylbutyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the 3-methylbutyl group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione: Another brominated heterocycle with potential biological activities.
5-Bromo-1-methyl-1H-imidazole: A structurally similar compound with different substitution patterns and applications.
Uniqueness
5-Bromo-1-(3-methylbutyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a 3-methylbutyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-bromo-1-(3-methylbutyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHEMIXRBETRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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